![molecular formula C16H13ClN2O4 B2641090 3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione CAS No. 364748-38-9](/img/structure/B2641090.png)
3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
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Description
Quinazoline derivatives are a class of compounds that have been widely studied for their diverse biological activities . The compound you mentioned, “3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione”, belongs to this class. It has a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a nitrogen-containing pyrimidine ring .
Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis of quinazoline derivatives , including compounds related to "3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione", for potential antimicrobial applications. These compounds were synthesized and characterized, revealing their structure through spectral data and demonstrating moderate to good antimicrobial activity against various bacterial and fungal strains (Bhatt et al., 2015).
Another research effort described the synthesis of novel quinazoline derivatives through cycloaddition reactions. This study contributed to the development of synthetic methodologies for quinazoline compounds, which are of interest due to their potential biological activities (Chioua et al., 2002).
Biological Applications
Research into novel compounds containing lawsone , including quinazoline derivatives, highlighted their synthesis and potential antioxidant and antitumor activities. These findings underscore the chemical versatility of quinazoline compounds and their potential in medicinal chemistry (Hassanien et al., 2022).
A study on the synthesis and evaluation of quinazolinone derivatives as anti-inflammatory and analgesic agents indicates the potential of quinazoline derivatives in developing new therapeutic agents. Selected compounds showed promising activity in preliminary biological screenings (Farag et al., 2012).
Catalytic Applications
- The efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and catalytic cesium carbonate was developed, showcasing the compound's role as a key intermediate in the synthesis of several drugs. This method emphasizes the importance of quinazoline derivatives in pharmaceutical synthesis and the application of green chemistry principles (Patil et al., 2008).
properties
IUPAC Name |
3-(3-chlorophenyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-13-7-11-12(8-14(13)23-2)18-16(21)19(15(11)20)10-5-3-4-9(17)6-10/h3-8H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIKQJUTJYYYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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